8-Chloroimidazo[1,2-A]pyridin-2-amine
Overview
Description
“8-Chloroimidazo[1,2-A]pyridin-2-amine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines was achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C7H6ClN3/c8-5-2-1-3-11-6 (9)4-10-7 (5)11/h1-4H,9H2
.
Chemical Reactions Analysis
The direct functionalization of imidazopyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 167.6 . It is a solid at room temperature .
Mechanism of Action
Target of Action
The primary targets of 8-Chloroimidazo[1,2-A]pyridin-2-amine Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The specific mode of action of This compound Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Pharmacokinetics
The ADME properties of This compound A related compound, 2-ethyl-6-chloro imidazo[1,2-a]pyridine, has been reported to have good microsomal stability .
Result of Action
The molecular and cellular effects of the action of This compound Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The stability of related compounds under various conditions is an important consideration in pharmaceutical chemistry .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . The development of new synthetic methods for these structures is very meaningful . The future of “8-Chloroimidazo[1,2-A]pyridin-2-amine” and similar compounds lies in further exploring their potential applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUONOQNDMLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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